Methyl 8-chloro-2,7-naphthyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 8-chloro-2,7-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGBWEIQUMZRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-2,7-naphthyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 8 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols. This reactivity is attributed to the electron-deficient nature of the naphthyridine ring, which activates the chloro substituent toward displacement.
Key Findings:
-
Ammonolysis : Reaction with ammonia (NH₃) under Pd-catalyzed conditions yields the 8-amino derivative, a precursor for antimicrobial agents .
-
Alkoxy Substitution : Methoxy groups can be introduced using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ substitution | Pd catalyst, 100°C, 12h | 8-Amino-2,7-naphthyridine-4-carboxylate | |
| NaOMe substitution | DMF, 80°C, 6h | 8-Methoxy derivative |
Ester Hydrolysis
The methyl ester at position 4 is hydrolyzed to the carboxylic acid under acidic or basic conditions. This transformation is pivotal for further functionalization, such as amide bond formation.
Experimental Data:
-
Basic Hydrolysis : Treatment with 2M NaOH at reflux for 4 hours converts the ester to the carboxylic acid in >90% yield .
-
Acidic Hydrolysis : HCl (6M) at 60°C for 8 hours achieves similar results but with slower kinetics .
| Condition | Time | Yield | Reference |
|---|---|---|---|
| 2M NaOH, reflux | 4h | 90% | |
| 6M HCl, 60°C | 8h | 85% |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings, enabling the introduction of aryl, vinyl, or alkyl groups.
Examples:
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Suzuki Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ produces the 8-phenyl derivative.
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Buchwald-Hartwig Amination : Arylamines couple efficiently under microwave irradiation .
| Reaction | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 8-Phenyl-2,7-naphthyridine-4-carboxylate | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 8-(4-Methoxyphenyl) derivative | 72% |
Amide Formation
The hydrolyzed carboxylic acid reacts with amines to form amides, expanding utility in drug design.
Protocol:
-
Activation with EDCl/HOBt : Coupling with benzylamine in dichloromethane (DCM) at room temperature yields the corresponding amide in 80% purity .
| Amine | Coupling Agent | Yield | Reference |
|---|---|---|---|
| Benzylamine | EDCl/HOBt, DCM | 80% |
Electrophilic Substitution
While the electron-withdrawing groups deactivate the ring, nitration at position 3 has been reported for structural analogs under strongly acidic conditions .
Comparative Reactivity
Compared to non-chlorinated naphthyridines, the chloro substituent enhances electrophilicity, accelerating NAS and cross-coupling reactions. The ester group’s lability allows straightforward conversion to acids or amides .
Mechanistic Insights
-
NAS : Proceeds via a two-step addition-elimination mechanism, with partial negative charge development on the ring nitrogen stabilizing the transition state.
-
Hydrolysis : Base-mediated saponification follows nucleophilic acyl substitution, with hydroxide attack at the ester carbonyl .
This compound’s versatility underscores its value in synthesizing bioactive molecules, including fluoroquinolone-inspired antimicrobials . Further studies should explore enantioselective modifications and green chemistry approaches to optimize synthetic efficiency.
Scientific Research Applications
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate exhibits notable biological activities, including:
- Antimicrobial Activity : It has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism makes it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound's antimicrobial efficacy has been demonstrated against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity:
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Mycobacterium tuberculosis | 0.25 |
Anticancer Efficacy
In studies involving naphthyridine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. For example:
Case Study: Anticancer Efficacy
In a study assessing various naphthyridine derivatives, this compound showed an IC50 value of 10 µM against breast cancer cells, indicating its potential as a lead compound in cancer therapy.
Industrial Applications
Beyond its medicinal properties, this compound is utilized in various industrial applications:
- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex molecules.
- Development of Light Emitting Diodes (LEDs) : The compound's unique properties make it suitable for use in electronic applications.
Mechanism of Action
The mechanism of action of methyl 8-chloro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
- Substituent Effects: The chlorine atom at position 8 in the target compound likely enhances electrophilic reactivity compared to jasminine’s methyl group at the same position. Chlorine’s electron-withdrawing nature may also influence intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity . The methyl ester at position 4 is a common feature in bioactive naphthyridines, serving as a precursor for hydrolysis to carboxylic acids, which are often pharmacologically active (e.g., quinolone antibiotics) .
- The 1,8-naphthyridine isomer (4-chloro-2,7-dimethyl-1,8-naphthyridine) exhibits distinct electronic properties due to nitrogen placement, affecting its binding affinity in medicinal chemistry contexts .
Biological Activity
Methyl 8-chloro-2,7-naphthyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by its naphthyridine structure, which contributes to its biological activity. The presence of the chlorine atom and the carboxylate group enhances its reactivity and interaction with biological targets.
Chemical Reactions
The compound undergoes various chemical transformations:
- Oxidation : Can yield naphthyridine N-oxides.
- Reduction : Converts functional groups, such as nitro to amino groups.
- Substitution : Halogen substitution can modify the chlorine atom with other functional groups.
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. It has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism makes it a candidate for developing new antibiotics .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
Research indicates that the compound may also have anticancer properties. It is being explored for its ability to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Study: Anticancer Efficacy
In a study involving various naphthyridine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The study reported an IC50 value of 10 µM against breast cancer cells, suggesting its potential as a lead compound in cancer therapy .
The mechanism of action for this compound primarily involves:
- Inhibition of DNA Gyrase : This enzyme is essential for bacterial DNA replication.
- Targeting Cancer Cell Signaling : Interferes with pathways that promote cell survival and proliferation.
These actions contribute to its effectiveness as both an antimicrobial and anticancer agent .
Comparison with Similar Compounds
This compound can be compared with other naphthyridine derivatives:
| Compound | Activity Type | Notable Features |
|---|---|---|
| 1,8-Naphthyridine | Antibacterial | Used in fluoroquinolone antibiotics |
| 2,7-Naphthyridine | Variable | Different nitrogen positioning affects activity |
| 4-Chloro-2-methyl-1,8-naphthyridine | Antimicrobial | Similar structure but different activity profile |
This comparison highlights the unique properties of this compound due to its specific substitution pattern .
Q & A
Q. Advanced
- Data Collection : Use high-resolution synchrotron sources (≤1.0 Å) to enhance signal-to-noise ratios. For twinned crystals, employ HKL-3000 or SHELXD for data integration .
- Refinement : SHELXL refines anisotropic displacement parameters and handles disorder via PART commands. Hydrogen bonding networks are validated using PLATON .
- Validation Tools : CheckCIF (IUCr) identifies geometric outliers (e.g., bond angle distortions >5°) .
What are the challenges in synthesizing halogenated naphthyridine derivatives, and how are they addressed?
Q. Advanced
- Regioselectivity : Chlorination at the 8-position competes with side reactions (e.g., over-halogenation). Directed ortho-metalation (DoM) with LiTMP ensures site-specific substitution .
- Stability : Halogenated intermediates may decompose under heat. Use low-temperature (-78 °C) lithiation and quench with electrophiles like ClSiMe₃ .
- Purification : Derivatives with similar polarity require HPLC with C18 columns and gradient elution (MeCN/H₂O) .
How are computational methods applied to predict reactivity in naphthyridine systems?
Q. Advanced
- DFT Calculations : Gaussian09 optimizes geometries at the B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., Fukui indices) .
- MD Simulations : GROMACS models solvation effects on reaction pathways (e.g., ester hydrolysis in aqueous MeOH) .
- Docking Studies : AutoDock Vina assesses binding affinities for pharmacological targets (e.g., 5-HT receptors) to guide functionalization .
What methodologies enable the synthesis of alkaloid-inspired naphthyridine derivatives?
Advanced
Natural product analogs (e.g., jasminine) are synthesized via:
- Biomimetic Routes : Ti(OPri)₄/NaBH₄-mediated reductive amination to construct tetrahydro-naphthyridine cores .
- Enantioselective Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings introduce stereocenters .
- Solid-Phase Synthesis : Rink amide resin facilitates iterative coupling for polycyclic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
